Boc-3-Nitro-D-phenylalanine

Chiral purity Peptide synthesis Enantiomer-specific

Proteolytic degradation often undermines peptide drug development. Boc-3-Nitro-D-phenylalanine (CAS 158741-21-0) solves this with its D-configuration, which confers intrinsic protease resistance while the meta-nitro group enables selective downstream modification. - Verified D-enantiomer: [α]D²⁵ = -17.7 ± 1° (c=1, MeOH) - ≥97% HPLC purity, >95% coupling efficiency in solid-phase synthesis - White crystalline powder, stable at 2-8°C; ship ambient globally

Molecular Formula C14H18N2O6
Molecular Weight 310.3 g/mol
CAS No. 158741-21-0
Cat. No. B558684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-Nitro-D-phenylalanine
CAS158741-21-0
Molecular FormulaC14H18N2O6
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
InChIKeyOWTGPXDXLMNQKK-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3-Nitro-D-phenylalanine (CAS 158741-21-0): A Chiral D-Amino Acid Building Block for Stereospecific Peptide Synthesis


Boc-3-Nitro-D-phenylalanine (CAS 158741-21-0), systematically named (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid, is a protected non-natural D-amino acid derivative [1]. It features a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a meta-nitro (-NO₂) substituent on the aromatic ring, yielding a molecular weight of 310.30 g/mol . The compound is a white crystalline powder with a melting point of 127–133 °C and a specific optical rotation of [α]D²⁵ = -17.7 ± 1° (c=1, MeOH) .

Why D-Enantiomer and 3-Nitro Regioisomer Specificity of Boc-3-Nitro-D-phenylalanine Prevents Direct Substitution with L- or 2-/4-Nitro Analogs


In chiral peptide chemistry, substitution of Boc-3-Nitro-D-phenylalanine (CAS 158741-21-0) with the L-enantiomer (Boc-3-Nitro-L-phenylalanine, CAS 131980-29-5) or with alternative nitro regioisomers (2-nitro or 4-nitro) fundamentally alters stereochemical and electronic properties. The D-configuration confers resistance to endogenous proteases and enables specific three-dimensional architectures in peptide ligands [1]. The meta-nitro group at the 3-position exerts a distinct electron-withdrawing effect and steric profile compared to ortho (2-) or para (4-) substitution, which directly impacts coupling kinetics and the bioactivity of the resulting peptide [2]. Therefore, procurement of the precise CAS registry number is critical for maintaining synthetic reproducibility and biological target engagement.

Boc-3-Nitro-D-phenylalanine (CAS 158741-21-0): Verified Differentiation Metrics Against Closest Analogs and In-Class Alternatives


Enantiomeric Differentiation: Specific Optical Rotation of Boc-3-Nitro-D-phenylalanine versus Boc-3-Nitro-L-phenylalanine

Boc-3-Nitro-D-phenylalanine exhibits a specific optical rotation of [α]D²⁵ = -17.7 ± 1º (c=1, MeOH), which is opposite in sign to the L-enantiomer (Boc-3-Nitro-L-phenylalanine, CAS 131980-29-5) [1]. This measurable difference enables unambiguous identification and quantitation of the D-isomer via polarimetry and chiral HPLC methods.

Chiral purity Peptide synthesis Enantiomer-specific

Thermal Stability and Purity Characterization: Melting Point and HPLC Purity of Boc-3-Nitro-D-phenylalanine

Boc-3-Nitro-D-phenylalanine exhibits a well-defined melting point range of 127–133 °C . Its HPLC purity is consistently specified at ≥ 98%, and often exceeds 99% for chiral purity . In contrast, the 4-nitro regioisomer (Boc-4-Nitro-D-phenylalanine, CAS 61280-75-9) melts at a significantly lower temperature range of 98–103 °C .

Solid-phase peptide synthesis Quality control Thermal stability

Synthetic Efficiency: Carbodiimide-Mediated Coupling Efficiency of Boc-3-Nitro-D-phenylalanine

In the synthesis of nitroaryl-modified peptides such as enkephalin analogs, Boc-3-Nitro-D-phenylalanine achieves >95% coupling efficiency when activated with standard carbodiimide reagents (e.g., DIC or TBEC) . This high efficiency is attributed to the electronic effects of the meta-nitro substituent, which reduces steric hindrance during amide bond formation.

Peptide coupling SPPS Synthetic yield

Protecting Group Orthogonality: Acid-Labile Boc versus Base-Labile Fmoc Protection in D-3-Nitrophenylalanine

Boc-3-Nitro-D-phenylalanine employs an acid-labile Boc protecting group (cleaved by TFA or HCl) . The analogous Fmoc-protected derivative (Fmoc-3-Nitro-D-phenylalanine, CAS 478183-71-0) uses a base-labile Fmoc group (cleaved by piperidine) .

Protecting group strategy SPPS Orthogonal chemistry

Boc-3-Nitro-D-phenylalanine (CAS 158741-21-0): Recommended Research and Industrial Deployment Scenarios


Synthesis of D-Amino Acid-Containing Bioactive Peptides Requiring Protease Resistance

Boc-3-Nitro-D-phenylalanine is an ideal building block for solid-phase synthesis (Boc/Benzyl strategy) of antimicrobial peptides, enkephalin analogs, and peptide drug candidates where incorporation of a D-amino acid is intended to confer resistance to proteolytic degradation. Its >95% coupling efficiency reduces synthesis cycles and improves crude peptide purity . The D-enantiomer (verified by optical rotation of -17.7°) ensures the desired stereochemical configuration for biological activity .

Development of Stereospecific Chiral Ligands and Catalysts

Researchers developing asymmetric catalysts or chiral ligands for metal complexes can use Boc-3-Nitro-D-phenylalanine as a precursor. The defined stereochemistry and electron-withdrawing nitro group enable the synthesis of ligands with specific binding geometries and electronic properties . The Boc group can be selectively removed under acidic conditions to expose the free amine for further derivatization .

Quality Control and Reference Standard for Enantiomeric Purity Assessment

Due to its distinct optical rotation value ([α]D²⁵ = -17.7 ± 1°), Boc-3-Nitro-D-phenylalanine can serve as a chiral reference standard for HPLC method development and polarimetric calibration . Laboratories performing chiral resolution of nitro-phenylalanine derivatives can use this compound to validate analytical methods and establish enantiomeric purity acceptance criteria.

Synthesis of Nitroaromatic Modified Peptides for Redox and Photochemical Studies

The meta-nitro group can be selectively reduced to an amine, enabling post-synthetic modification or conjugation of peptides. The D-configuration and high chemical purity (≥ 98% by HPLC) make Boc-3-Nitro-D-phenylalanine a reliable starting material for the preparation of defined peptide probes for biophysical studies, including fluorescence quenching and photoaffinity labeling .

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